Polydatin

Description

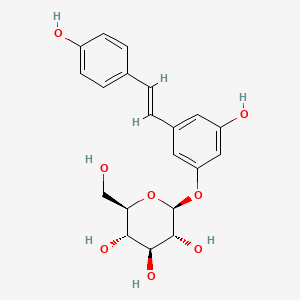

Polydatin, or Piceid, is a natural precursor and glycoside form of resveratrol with a monocrystalline structure. While it is isolated from the bark of *Picea sitchensis* or *Polygonum cuspidatum*, this compound may be detected in grape, peanut, hop cones, red wines, hop pellets, cocoa-containing products, chocolate products and many daily diets. This compound possesses anti-inflammatory, immunoregulatory, anti-oxidative and anti-tumor activities. It is shown to mediate a cytotoxic action on colorectal cancer cells by inducing cell arrest and apoptosis.

This compound is a natural product found in Humulus lupulus, Veratrum dahuricum, and other organisms with data available.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTZMXCBWJGKHG-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27208-80-6 | |

| Record name | Polydatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27208-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001030555 | |

| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27208-80-6, 65914-17-2 | |

| Record name | Polydatin (E)-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYDATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM261C37CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 140 °C | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Deep Dive: Polydatin (Piceid) Pharmacodynamics & Therapeutic Architecture

Executive Summary: The Glycoside Advantage

Polydatin (3,4',5-trihydroxystilbene-3-β-D-glucoside), also known as piceid, is the natural precursor and glycoside form of resveratrol.[1] While resveratrol has dominated the polyphenol landscape for decades, this compound (PD) is emerging as a superior therapeutic candidate due to a critical pharmacokinetic distinction: active transport .

Unlike resveratrol, which relies on passive diffusion and suffers from rapid Phase II metabolism, this compound utilizes the Sodium-Dependent Glucose Transporter 1 (SGLT1) for intestinal entry.[2] This mechanism confers higher bioavailability, greater resistance to enzymatic oxidation, and a unique therapeutic profile that extends beyond simple antioxidant capacity to include potent modulation of the Gut-Liver axis and SIRT1-mediated mitochondrial biogenesis.

This guide dissects the molecular mechanisms, validated experimental protocols, and therapeutic data that position this compound as a high-value target for next-generation anti-inflammatory and metabolic therapeutics.

Chemical & Pharmacokinetic Profile

Structural Determinants

This compound consists of a resveratrol moiety bound to a β-D-glucopyranoside group at the C-3 position.[3][4] This glycosylation is not merely a storage form; it fundamentally alters the molecule's interaction with biological membranes.

-

Chemical Formula: C20H22O8

-

Molecular Weight: 390.4 g/mol

-

Solubility: Significantly higher water solubility than resveratrol, facilitating easier formulation.

The SGLT1 Transport Mechanism

The defining advantage of this compound is its absorption kinetics.

-

Resveratrol: Enters enterocytes via passive diffusion. High intracellular concentrations trigger rapid sulfation and glucuronidation, leading to low systemic bioavailability (<1%).

-

This compound: Actively transported by SGLT1.[2] This active uptake allows PD to bypass the immediate saturation of metabolic enzymes that limits resveratrol. Once in the bloodstream, PD can be deglycosylated to resveratrol by cytosolic

-glucosidases in target tissues, effectively acting as a "prodrug" that delivers the active aglycone directly to the site of action, or act in its glycosylated form to modulate cell surface receptors.

Mechanistic Core: The Signaling Architecture

This compound operates through a multi-nodal signaling network. Its primary efficacy stems from the synchronization of three major pathways: SIRT1 activation , Nrf2 nuclear translocation , and NF-κB suppression .

The SIRT1 / Nrf2 / NF-κB Axis

This compound is a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.

-

SIRT1 Activation: PD increases SIRT1 expression and activity.[5]

-

Mitochondrial Biogenesis: SIRT1 deacetylates PGC-1α, driving mitochondrial biogenesis (critical in neuroprotection).

-

Antioxidant Defense: SIRT1 activates Nrf2 by inhibiting its degradation. Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to upregulate HO-1 and SOD.

-

Anti-Inflammation: SIRT1 deacetylates the p65 subunit of NF-κB, preventing its nuclear translocation and suppressing the NLRP3 inflammasome.

Visualization: The Core Signaling Network

Figure 1: The central pharmacodynamic mechanism of this compound. PD enters via SGLT1 and activates SIRT1, which acts as a master switch to inhibit inflammation (NF-κB) and boost antioxidant defense (Nrf2).

Therapeutic Applications & Comparative Data

Metabolic Regulation: The Gut-Liver Axis

Recent findings indicate that this compound is superior to resveratrol in treating Non-Alcoholic Fatty Liver Disease (NAFLD). This is mediated not just by hepatocyte signaling, but by modulation of the gut microbiota.

-

Mechanism: PD increases the abundance of Bacteroides and Lactobacillus, leading to elevated fecal levels of Short-Chain Fatty Acids (SCFAs) like Valeric and Caproic acid.

-

Effect: These SCFAs enter the portal circulation and activate hepatic AMPK, suppressing lipid accumulation.

Visualization: The Gut-Liver-AMPK Axis

Figure 2: this compound's unique mechanism in metabolic disease involves the gut microbiota, generating SCFAs that activate hepatic AMPK.

Comparative Efficacy: this compound vs. Resveratrol[7]

| Feature | This compound (Piceid) | Resveratrol | Causality/Mechanism |

| Intestinal Absorption | High (Active Transport) | Low (Passive Diffusion) | SGLT1 transporter affinity protects PD from immediate efflux. |

| Plasma Half-life | ~4-8 hours | ~1-2 hours | Glycosylation delays metabolic clearance. |

| NAFLD Efficacy | Superior | Moderate | PD induces higher SCFA production in gut. |

| SIRT1 Activation | High | High | Both bind SIRT1, but PD achieves higher intracellular sustained levels. |

| Water Solubility | High | Very Low | Glucose moiety adds polarity, aiding formulation. |

Experimental Protocols (Self-Validating)

Protocol A: High-Purity Isolation from Polygonum cuspidatum

Objective: Isolate PD with >95% purity for biological assays, minimizing hydrolysis to resveratrol.

-

Extraction:

-

Pulverize dried P. cuspidatum roots (40 mesh).

-

Solvent: 70% Ethanol (aq). Ratio 1:10 (w/v).

-

Condition: Reflux extraction at 80°C for 2 hours x 3 cycles.

-

Validation: HPLC check of supernatant. PD peak should be dominant.

-

-

Purification (Macroporous Resin):

-

Load crude extract onto AB-8 Macroporous Resin column.

-

Wash: Elute with distilled water (3 BV) to remove sugars/proteins.

-

Elution: Elute with 30% Ethanol. Collect this fraction.

-

Note: Resveratrol elutes at higher ethanol concentrations (~70%); 30% is selective for the glycoside.

-

-

Crystallization:

-

Concentrate 30% fraction under vacuum.

-

Re-dissolve in minimal hot water/methanol mix and cool to 4°C.

-

Validation: 1H-NMR to confirm glucose moiety at C-3.

-

Protocol B: In Vitro SIRT1 Activation Assay

Objective: Verify PD-mediated SIRT1 activation in HUVEC or HepG2 cells.

-

Cell Treatment:

-

Seed cells (e.g., HUVECs) at

cells/well. -

Control: Vehicle (DMSO <0.1%).

-

Experimental: this compound (10, 20, 50

M) for 24h. -

Challenge (Optional): Co-treat with

(200

-

-

Nuclear Extraction:

-

Use a commercial Nuclear Extraction Kit to isolate nuclear fraction (SIRT1 is primarily nuclear).

-

-

SIRT1 Activity Assay (Fluorometric):

-

Incubate nuclear lysate with a p53-acetylated peptide substrate and NAD+.

-

Measure fluorescence of the deacetylated product.

-

Self-Validation: Include Nicotinamide (NAM) as a negative control (SIRT1 inhibitor). If PD effect is not blocked by NAM, the mechanism is off-target.

-

-

Western Blot Targets:

-

Primary: SIRT1, Ac-p53 (Acetyl-p53), PGC-1α.

-

Result: PD should increase SIRT1 protein and decrease Ac-p53 levels.

-

References

-

This compound: A natural compound with multifaceted anticancer properties. Source:[4][6][7][8] Journal of Traditional and Complementary Medicine (2024). Link:[Link]

-

This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits. Source: Molecules (MDPI). Link:[Link]

-

This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease. Source:[1] Frontiers in Pharmacology (2022). Link:[Link]

-

This compound promotes Nrf2-ARE anti-oxidative pathway through activating Sirt1 to resist AGEs-induced upregulation of fibronectin. Source:[9] Molecular and Cellular Endocrinology (2015).[9] Link:[Link]

-

This compound attenuates potassium oxonate-induced hyperuricemia and kidney inflammation by inhibiting NF-κB/NLRP3 inflammasome activation. Source:[5] Pharmaceutical Biology.[2][3][4] Link:[Link]

-

Conductive polymer sorbent for extraction and determination of resveratrol and this compound in Polygonum cuspidatum root samples. Source: Journal of Separation Science. Link:[Link]

Sources

- 1. This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Efficient Enzyme-Assisted Extraction and Conversion of this compound to Resveratrol From Polygonum cuspidatum Using Thermostable Cellulase and Immobilized β-Glucosidase [frontiersin.org]

- 4. Uncovering the Anticancer Potential of this compound: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. This compound inhibits cell proliferation and induces apoptosis in laryngeal cancer and HeLa cells via suppression of the PDGF/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A natural compound with multifaceted anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: A natural compound with multifaceted anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound promotes Nrf2-ARE anti-oxidative pathway through activating Sirt1 to resist AGEs-induced upregulation of fibronetin and transforming growth factor-β1 in rat glomerular messangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Stilbenoid Therapeutics: A Technical Guide to the Natural Sourcing and Extraction of Polydatin from Polygonum cuspidatum

Abstract

Polydatin, the glucoside of resveratrol, is emerging as a stilbenoid of significant therapeutic interest, demonstrating superior bioavailability and a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the primary natural source of this compound, Polygonum cuspidatum, and a comprehensive analysis of the methodologies for its extraction and purification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes field-proven insights with technical accuracy to support the advancement of this compound-based research and applications. We will delve into the botanical characteristics of Polygonum cuspidatum, compare various extraction techniques with quantitative data, and provide a detailed, self-validating protocol for a high-efficiency extraction and purification workflow.

Introduction: this compound, a Stilbenoid with Enhanced Therapeutic Potential

This compound, chemically known as 3,4',5-trihydroxystilbene-3-β-D-glucoside, is a naturally occurring polyphenol that has garnered considerable attention in the scientific community.[4] As a glycosylated form of resveratrol, this compound exhibits a range of beneficial biological activities, including anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects.[1][2][4] A key advantage of this compound over its aglycone, resveratrol, lies in its improved bioavailability, which is attributed to its greater resistance to enzymatic oxidation and its metabolic profile.[1][5] While resveratrol has been extensively studied, its rapid metabolism and low bioavailability have limited its clinical applications. This compound, being more stable and abundant in its natural sources, presents a promising alternative for therapeutic development.[6]

Polygonum cuspidatum: A Rich Natural Reservoir of this compound

Polygonum cuspidatum, commonly known as Japanese knotweed or Hu Zhang in traditional Chinese medicine, is a perennial herbaceous plant native to East Asia and now widely distributed across North America and Europe.[7][8] The rhizome and root of P. cuspidatum are the primary plant parts utilized for medicinal purposes, owing to their high concentrations of stilbenoids, particularly this compound and resveratrol.[7][9]

Botanical Characteristics and Distribution:

-

Morphology: P. cuspidatum is characterized by its stout, hollow, bamboo-like stems that can reach heights of 3-4 meters.[7][10] Its leaves are broadly ovate with a pointed tip, and it produces small, creamy-white flowers in late summer.[7][10]

-

Habitat: This resilient plant thrives in a variety of environments, particularly in moist, disturbed areas such as riverbanks, roadsides, and waste grounds.[10][11] Its aggressive growth and extensive rhizome system contribute to its classification as an invasive species in many regions.[7][11]

-

Traditional Uses: In traditional Chinese medicine, P. cuspidatum has been used for centuries to treat a range of ailments, including inflammatory conditions, infections, and cardiovascular diseases.[12][13]

The robust nature and widespread availability of Polygonum cuspidatum make it an economically viable and sustainable source for the large-scale extraction of this compound.

Extraction Methodologies for this compound from Polygonum cuspidatum

The efficient extraction of this compound from the complex matrix of P. cuspidatum is a critical step in its journey from a natural source to a purified active pharmaceutical ingredient. The selection of an appropriate extraction method is paramount and is influenced by factors such as extraction efficiency, solvent consumption, time, and environmental impact. This section provides a comparative overview of the most common and innovative extraction techniques.

Conventional Solvent Extraction

Traditional solvent extraction, often employing maceration or reflux, remains a widely used method for obtaining this compound. The choice of solvent is crucial, with ethanol and methanol, often in aqueous solutions, being the most effective due to the polarity of this compound.

-

Mechanism: This method relies on the principle of "like dissolves like," where the solvent penetrates the plant material and solubilizes the target compound.

-

Key Parameters:

-

Solvent: Ethanol concentrations between 60-80% have been shown to provide optimal yields of this compound.

-

Temperature: Elevated temperatures, as in reflux extraction, can increase extraction efficiency but also risk thermal degradation of the compound.

-

Time: Longer extraction times are generally required to achieve satisfactory yields.

-

Solid-to-Solvent Ratio: A lower solid-to-solvent ratio generally leads to higher recovery.[12]

-

While straightforward and scalable, conventional solvent extraction often suffers from long extraction times and high solvent consumption.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process. This technique has gained popularity due to its increased efficiency and reduced extraction times compared to conventional methods.

-

Mechanism: The application of ultrasound creates acoustic cavitation, the formation, growth, and implosion of microscopic bubbles in the solvent. This phenomenon generates localized high pressure and temperature gradients, leading to cell wall disruption and enhanced mass transfer of the target compound into the solvent.

-

Key Parameters:

-

Ultrasonic Power and Frequency: Higher power generally leads to greater extraction efficiency, but excessive power can cause degradation.

-

Temperature: Moderate temperatures are typically employed to prevent thermal degradation.

-

Solvent: Similar to conventional methods, aqueous ethanol is a common choice.

-

Time: UAE significantly reduces extraction times, often to within minutes.

-

UAE is considered a green and efficient alternative to conventional solvent extraction.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.

-

Mechanism: Microwaves cause the polar molecules within the solvent and plant material to rotate rapidly, generating heat. This localized heating increases the internal pressure within the plant cells, leading to their rupture and the release of the target compounds into the solvent.

-

Key Parameters:

-

Microwave Power: A critical parameter that needs to be optimized to maximize extraction without causing degradation.

-

Temperature: Can be precisely controlled in modern microwave extraction systems.

-

Solvent: The choice of solvent is important, as it must be able to absorb microwave energy.

-

Time: MAE is a very rapid extraction method, often completed in a matter of minutes.

-

MAE offers high extraction efficiency and speed but requires specialized equipment.

Homogenate-Assisted Extraction

This technique involves the use of high-speed homogenization to simultaneously pulverize the plant material and extract the target compounds.

-

Mechanism: The powerful mechanical and liquid shearing forces generated by the homogenizer disrupt the plant cell walls, facilitating the rapid transfer of this compound into the solvent.[12]

-

Key Parameters:

-

Homogenization Speed and Time: These parameters directly influence the degree of cell disruption and extraction efficiency.

-

Solvent and Solid-to-Liquid Ratio: Similar to other methods, these need to be optimized for maximum yield.

-

Homogenate-assisted extraction is a highly efficient and rapid method that is suitable for industrial-scale applications.[12]

Comparative Analysis of Extraction Methods

The selection of an optimal extraction method is a critical decision in the production of high-purity this compound. The following table provides a comparative summary of the key performance indicators for the discussed extraction techniques based on available literature.

| Extraction Method | Typical Solvent | Temperature (°C) | Time | Yield of this compound (mg/g) | Key Advantages | Key Disadvantages |

| Conventional Solvent Extraction (Agitation) | 40% Ethanol (mole fraction) | 50 | 120 min | ~13.71 | Simple, scalable | Long extraction time, high solvent consumption |

| Ultrasound-Assisted Extraction (UAE) | 50-60% Ethanol | 50-70 | 30-60 min | ~10.77 | High efficiency, reduced time and solvent | Requires specialized equipment |

| Microwave-Assisted Extraction (MAE) | 95% Ethanol | 70 | 110 s | Not explicitly stated for this compound, but high for total phenolics | Very rapid, high efficiency | Requires specialized equipment, potential for thermal degradation |

| Homogenate-Assisted Extraction | 64% Ethanol | Ambient | 5 min | Combined yield with resveratrol of 1.83% of raw material | Extremely rapid, high efficiency | Requires specialized equipment |

Note: The yields presented are indicative and can vary depending on the specific experimental conditions and the quality of the plant material. The yield for Homogenate-Assisted Extraction is a combined yield with resveratrol.

Detailed Experimental Protocol: Ultrasound-Assisted Extraction and Purification of this compound

This section provides a detailed, step-by-step methodology for the ultrasound-assisted extraction and subsequent purification of this compound from Polygonum cuspidatum rhizomes. This protocol is designed to be a self-validating system, incorporating in-process controls and analytical verification steps.

Materials and Equipment

-

Plant Material: Dried and powdered Polygonum cuspidatum rhizome (particle size < 0.5 mm).

-

Solvents: 95% Ethanol (HPLC grade), Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water.

-

Reagents: this compound analytical standard (>98% purity).

-

Equipment:

-

Ultrasonic bath or probe sonicator

-

Rotary evaporator

-

Vacuum filtration apparatus

-

Chromatography column (e.g., glass column packed with C18 silica gel)

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter

-

Extraction Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [Contents comparison of resveratrol and this compound in the wild Polygonum cuspidatum plant and its tissue cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Enzyme-Assisted Extraction and Conversion of this compound to Resveratrol From Polygonum cuspidatum Using Thermostable Cellulase and Immobilized β-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. mdpi.com [mdpi.com]

A Comparative Analysis of the Pharmacological Properties of Polydatin and Resveratrol: A Technical Guide

Abstract

Polydatin and resveratrol, two naturally occurring stilbenoids, have garnered significant attention within the scientific community for their pleiotropic pharmacological activities. While structurally similar, the presence of a glucose moiety in this compound profoundly influences its pharmacokinetic and pharmacodynamic profile compared to its aglycone, resveratrol. This technical guide provides an in-depth comparative analysis of these two compounds, focusing on their bioavailability, metabolism, and key pharmacological properties, including their antioxidant and anti-inflammatory effects. We delve into the underlying molecular mechanisms, supported by experimental evidence, to provide a comprehensive resource for researchers, scientists, and drug development professionals. This guide aims to elucidate the nuanced differences between this compound and resveratrol, thereby informing future research and therapeutic development.

Introduction: The Stilbenoid Scaffold and its Therapeutic Promise

Stilbenoids are a class of polyphenolic compounds characterized by a C6-C2-C6 carbon skeleton. They are synthesized by a variety of plant species, often in response to stress, infection, or UV radiation. Among the most extensively studied stilbenoids are resveratrol (3,5,4'-trihydroxy-trans-stilbene) and its glucoside derivative, this compound (resveratrol-3-O-β-D-glucoside), also known as piceid.[1] Both compounds are found in various dietary sources, including grapes, peanuts, and the roots of Polygonum cuspidatum, a plant used in traditional Chinese medicine.[2][3]

While resveratrol has long been the focus of intense research for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects, its clinical utility has been hampered by poor bioavailability.[4][5] This has led to a growing interest in this compound, which exhibits improved physicochemical properties that may translate to enhanced therapeutic efficacy.[5][6] This guide will dissect the pharmacological properties of both molecules, providing a side-by-side comparison to highlight their distinct advantages and disadvantages.

Pharmacokinetic Profile: A Tale of Two Molecules

The therapeutic potential of any bioactive compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. It is in this domain that the most significant differences between this compound and resveratrol emerge.

Solubility and Absorption: The Glucoside Advantage

A primary challenge with resveratrol is its low water solubility, which limits its dissolution and subsequent absorption in the gastrointestinal tract.[4] this compound, due to the hydrophilic glucose group, demonstrates improved solubility.[5] This enhanced solubility is a critical first step towards improved oral bioavailability.

Furthermore, the absorption mechanisms of the two compounds differ significantly. Resveratrol is primarily absorbed via passive diffusion across the intestinal epithelium. In contrast, this compound can be absorbed through two distinct pathways: passive diffusion and, more notably, active transport via the sodium-dependent glucose transporter 1 (SGLT1).[1] This active transport mechanism, which utilizes glucose carriers, allows for more efficient uptake of this compound from the gut.[1]

Metabolism and Bioavailability: Navigating the First-Pass Effect

Despite its rapid absorption, resveratrol undergoes extensive first-pass metabolism in the enterocytes and the liver, resulting in a very low systemic bioavailability of less than 1%.[4] It is rapidly converted into sulfate and glucuronide conjugates, which may possess some biological activity but are generally less potent than the parent compound.

This compound's glycosidic bond offers a degree of protection against this rapid metabolism. While it can be hydrolyzed to resveratrol by intestinal β-glucosidases, a significant portion can be absorbed intact.[7][8] This allows this compound to circulate in the bloodstream for a longer duration and reach target tissues in its native form.[5] Predictive studies suggest that resveratrol is cleared from the system more than twice as fast as this compound.[5] While both compounds have a relatively short half-life of less than 3 hours, resveratrol's is predicted to be the shorter of the two, at around 1.5 hours.[5]

The Role of Gut Microbiota

The gut microbiome plays a crucial role in the metabolism of polyphenols. Gut bacteria can secrete β-glucosidases that convert this compound to resveratrol, which can then be absorbed.[7][8] Furthermore, recent studies indicate that this compound may have a more favorable interaction with the gut microbiota than resveratrol. For instance, this compound administration has been shown to increase the abundance of beneficial bacteria like Bifidobacterium and Lactobacillus, while resveratrol has been observed to have a suppressive effect on Lactobacillus in some contexts.[7][8]

Comparative Pharmacodynamics: Mechanisms of Action

Both this compound and resveratrol exert their pharmacological effects through the modulation of multiple cellular signaling pathways. However, the differences in their chemical structure and pharmacokinetic profiles can lead to variations in their potency and efficacy.

Antioxidant Properties: Scavenging Free Radicals and Bolstering Endogenous Defenses

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. Both this compound and resveratrol are potent antioxidants.[3][9] They can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes.

A key pathway in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound has been shown to be a potent activator of the Nrf2/heme oxygenase-1 (HO-1) pathway, leading to the production of antioxidant enzymes and a reduction in oxidative damage.[10][11] This activation helps to restore mitochondrial metabolism and protect cells from oxidative stress-induced apoptosis.[10]

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Chronic inflammation is another critical factor in the development of many diseases. Both this compound and resveratrol exhibit significant anti-inflammatory properties.[3][12] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and reduce the expression of inflammatory cytokines.[12]

One of the primary mechanisms underlying their anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3] By suppressing NF-κB activation, this compound and resveratrol can downregulate the expression of a wide range of inflammatory genes. Studies have suggested that this compound may possess stronger anti-inflammatory effects than resveratrol.[7]

Modulation of Key Signaling Pathways

Beyond their direct antioxidant and anti-inflammatory effects, this compound and resveratrol influence several other critical signaling pathways:

-

AMP-activated protein kinase (AMPK): Both compounds are known to activate AMPK, a key energy sensor that plays a crucial role in regulating metabolism.[7] However, molecular docking studies suggest that this compound may have a stronger binding affinity for AMPK than resveratrol.[7][8] This could contribute to this compound's superior effects on lipid metabolism observed in some studies.[7][8]

-

Sirtuin 1 (SIRT1): Resveratrol is a well-known activator of SIRT1, a protein associated with longevity and metabolic regulation.[6] this compound, as a precursor to resveratrol, can also indirectly activate SIRT1 following its conversion.[6]

Data Presentation: A Quantitative Comparison

To provide a clear and concise overview of the key differences between this compound and resveratrol, the following table summarizes their physicochemical and pharmacokinetic properties.

| Property | This compound | Resveratrol | Reference(s) |

| Chemical Structure | Resveratrol-3-O-β-D-glucoside | 3,5,4'-trihydroxy-trans-stilbene | [7] |

| Solubility | Higher water solubility | Low water solubility | [4][5] |

| Absorption Mechanism | Passive diffusion & Active transport (SGLT1) | Passive diffusion | [1] |

| Bioavailability | Generally considered higher | <1% | [4][6] |

| Metabolism | Hydrolysis to resveratrol, less extensive first-pass | Extensive first-pass metabolism | [4][5] |

| Clearance Rate | Slower | Faster | [5] |

| Predicted Half-life | < 3 hours | ~1.5 hours | [5] |

Experimental Protocols: Methodologies for Comparative Analysis

To empirically validate the differences in the pharmacological properties of this compound and resveratrol, a series of well-defined experimental protocols are essential.

Protocol 1: Assessment of Antioxidant Activity using the DPPH Assay

This protocol outlines a common in vitro method for evaluating the free radical scavenging activity of this compound and resveratrol.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, leading to a loss of color, which can be measured spectrophotometrically.

Materials:

-

This compound and Resveratrol standards

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound and resveratrol in methanol.

-

Create a series of dilutions of each compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

Protocol 2: Evaluation of Anti-inflammatory Effects in a Cell-Based Assay

This protocol describes a method to assess the ability of this compound and resveratrol to inhibit the production of a pro-inflammatory cytokine in a cell culture model.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. This protocol measures the inhibition of tumor necrosis factor-alpha (TNF-α) production by this compound and resveratrol in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound and Resveratrol

-

TNF-α ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or resveratrol for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the dose-dependent inhibition of TNF-α production by each compound.

Visualization of Key Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: this compound and Resveratrol activate the Nrf2 pathway to enhance antioxidant defenses.

Caption: this compound's dual absorption mechanism may lead to higher bioavailability than resveratrol.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that while both this compound and resveratrol possess significant pharmacological potential, this compound exhibits a more favorable pharmacokinetic profile. Its enhanced solubility and dual absorption mechanism, including active transport via SGLT1, likely contribute to its superior bioavailability compared to resveratrol.[1] This improved systemic exposure may translate to greater efficacy in vivo.

Furthermore, emerging research indicates that this compound may have more potent antioxidant and anti-inflammatory effects and a more beneficial interaction with the gut microbiota.[7] These advantages position this compound as a promising candidate for further preclinical and clinical investigation for the prevention and treatment of a wide range of chronic diseases.

Future research should focus on well-designed clinical trials to directly compare the efficacy of this compound and resveratrol in human subjects. Additionally, the development of novel delivery systems for both compounds could further enhance their bioavailability and therapeutic potential. A deeper understanding of their differential effects on the gut microbiome and its downstream metabolic consequences is also a critical area for future exploration.

References

- ProQuest. (2022, September 21). Is It Possible to Improve the Bioavailability of Resveratrol and this compound Derived from Polygoni cuspidati Radix as a Result of.

- Frontiers. (n.d.). This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet.

- ResearchGate. (n.d.). Effect of this compound on Nrf2-mediated antioxidant defense and....

- ACS Publications. (n.d.). Glycosylation Matters: Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Parkinson's Disease | ACS Omega.

- SoLongevity. (n.d.). This compound and Coronavirus, What the Studies Say.

- MDPI. (n.d.). Co-Crystals of Resveratrol and this compound with L-Proline: Crystal Structures, Dissolution Properties, and In Vitro Cytotoxicities.

- PubMed Central. (n.d.). This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits.

- PubMed Central. (n.d.). Development of a novel UPLC-MS/MS method for the simultaneously quantification of this compound and Resveratrol in plasma: Application to a pharmacokinetic study in rats.

- MDPI. (n.d.). This compound and Resveratrol Inhibit the Inflammatory Process Induced by Urate and Pyrophosphate Crystals in THP-1 Cells.

- ResearchGate. (n.d.). Resveratrol and this compound isomers, trans and cis.

- MDPI. (n.d.). This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits.

- OUCI. (n.d.). Antioxidant Activity and Mechanism of Resveratrol and this compound Isolated from Mulberry (Morus alba L.).

- Taylor & Francis Online. (n.d.). This compound: A review of pharmacology and pharmacokinetics.

- PubMed Central. (2022, May 16). This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits [mdpi.com]

- 4. Is It Possible to Improve the Bioavailability of Resveratrol and this compound Derived from <i>Polygoni cuspidati</i> Radix as a Result of Preparing Electrospun Nanofibers Based on Polyvinylpyrrolidone/Cyclodextrin? - ProQuest [proquest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solongevity.com [solongevity.com]

- 7. Frontiers | this compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet [frontiersin.org]

- 8. This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant Activity and Mechanism of Resveratrol and this compound Isolated from Mulberry (Morus alba L.) [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and Resveratrol Inhibit the Inflammatory Process Induced by Urate and Pyrophosphate Crystals in THP-1 Cells [mdpi.com]

Polydatin's role in modulating oxidative stress signaling pathways

Content Type: Technical Whitepaper Audience: Research Scientists, Pharmacologists, Drug Development Leads

Executive Summary: The Glycoside Advantage

Polydatin (3,4',5-trihydroxystilbene-3-β-D-glucoside), also known as piceid, is the natural precursor and glycosylated form of resveratrol.[1] While resveratrol has long been the "gold standard" for stilbenoid research, this compound (PD) is emerging as a superior therapeutic candidate due to its distinct pharmacokinetic profile and targeted modulation of oxidative stress.

Unlike resveratrol, which relies on passive diffusion, this compound utilizes active transport via sodium-dependent glucose transporters (SGLT1), resulting in higher intracellular accumulation and metabolic stability.[2] This guide dissects the molecular mechanisms by which this compound orchestrates the Nrf2/Keap1, SIRT1, and NF-κB pathways to restore redox homeostasis, providing actionable protocols for experimental validation.

Molecular Pharmacology & Bioavailability

The critical differentiator between this compound and resveratrol lies in their cellular entry and stability.

| Feature | Resveratrol (RES) | This compound (PD) | Mechanism/Implication |

| Cellular Entry | Passive Diffusion | Active Transport (SGLT1) | PD enters cells utilizing glucose carriers, bypassing saturation limits of passive diffusion. |

| Solubility | Low | High | The glucose moiety increases water solubility, enhancing formulation stability. |

| Half-Life (t1/2) | ~1.5 hours | ~4 hours | PD resists rapid enzymatic glucuronidation better than RES. |

| AMPK Binding | -6.802 (Docking Score) | -8.677 (Docking Score) | PD exhibits stronger affinity for AMPK, a key energy sensor. |

Key Insight: this compound is not merely a "pro-drug" for resveratrol. While some hydrolysis occurs in the gut, intact this compound exerts direct intracellular effects, particularly in tissues expressing high levels of SGLT1 (e.g., intestine, heart, kidney).

The Mechanistic Core: Signaling Crosstalk

This compound acts as a multi-target modulator, shifting the cellular state from "inflammatory stress" to "adaptive survival."

The Nrf2/Keap1/ARE Axis (The Antioxidant Surge)

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for ubiquitination.

-

Mechanism: this compound induces a conformational change in Keap1 (potentially via modification of cysteine residues or upstream kinase activation like ERK/p38), causing Nrf2 release.

-

Result: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of Phase II enzymes: Heme Oxygenase-1 (HO-1) , NQO1 , and SOD .

The SIRT1-PGC-1α Axis (Mitochondrial Integrity)

This compound is a potent activator of SIRT1 (NAD+-dependent deacetylase).

-

Mechanism: PD increases the NAD+/NADH ratio or directly binds SIRT1, enhancing its deacetylase activity.

-

Target: SIRT1 deacetylates PGC-1α, promoting mitochondrial biogenesis and efficiency. This reduces electron leakage and mitochondrial ROS (mtROS) production.

NF-κB Crosstalk (The Anti-Inflammatory Brake)

Oxidative stress triggers NF-κB. This compound inhibits this via two routes:[3][4]

-

Direct: Inhibiting IκBα phosphorylation, preventing NF-κB nuclear entry.

-

Indirect (via Nrf2/SIRT1): Upregulated HO-1 produces CO (carbon monoxide), which suppresses NF-κB. SIRT1 directly deacetylates the p65 subunit of NF-κB, rendering it transcriptionally inactive.

Visualization: The this compound Signaling Network

The following diagram illustrates the hierarchical flow of this compound signaling.

Caption: this compound enters via SGLT1, activating SIRT1 and Nrf2 pathways while inhibiting NF-κB, resulting in ROS scavenging and inflammation suppression.

Experimental Validation Protocols

To rigorously validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol: Nuclear Translocation Assay (Western Blot)

Objective: Confirm this compound drives Nrf2 from cytosol to nucleus. Self-Validation: You must detect Histone H3 (nuclear marker) and GAPDH (cytosolic marker) to ensure clean fractionation.

-

Cell Culture: Seed Neuro2a or HUVEC cells (1 x 10^6 cells/dish).

-

Treatment:

-

Group A: Control (Vehicle).

-

Group B: Stress Inducer (e.g., H2O2, 200 µM for 4h).

-

Group C: this compound Pre-treatment (10-50 µM for 2h) + H2O2.

-

-

Fractionation: Use a commercial Nuclear/Cytosol Extraction Kit.

-

Critical Step: Keep all lysates on ice to prevent protein degradation.

-

-

Western Blot Analysis:

-

Cytosolic Fraction: Probe for Nrf2, Keap1, GAPDH (Loading Control).

-

Nuclear Fraction: Probe for Nrf2, Histone H3 (Loading Control).

-

-

Expected Result: Group C should show significantly higher Nuclear Nrf2 and lower Cytosolic Nrf2 compared to Group B.

Protocol: Intracellular ROS Quantification (Flow Cytometry)

Objective: Quantify the functional antioxidant capacity of this compound. Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).

-

Seeding: 6-well plates, 80% confluency.

-

Incubation: Treat cells with this compound (0, 10, 25, 50 µM) for 24h.

-

Induction: Add H2O2 (or high glucose) for 2-4 hours.

-

Staining:

-

Wash cells with PBS.

-

Incubate with 10 µM DCFH-DA in serum-free medium for 20 min at 37°C in the dark.

-

Causality: Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH. ROS oxidizes DCFH to fluorescent DCF.

-

-

Analysis: Harvest cells and analyze via Flow Cytometry (Ex/Em: 488/525 nm).

-

Data Output: Mean Fluorescence Intensity (MFI).

Visualization: Experimental Workflow

Caption: Step-by-step workflow for validating this compound's efficacy in vitro.

References

-

This compound vs. Resveratrol in NAFLD: this compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet. Frontiers in Pharmacology.

-

SIRT1/Nrf2 Signaling Review: The role of this compound in inhibiting oxidative stress through SIRT1 activation: A comprehensive review of molecular targets. Journal of Ethnopharmacology.

-

Pharmacokinetics & Transport: this compound: A review of pharmacology and pharmacokinetics. Pharmaceutical Biology.

-

Nrf2/NF-κB Crosstalk: Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology.

-

Mitochondrial Protection: SIRT1 Activation by this compound Alleviates Oxidative Damage and Elevates Mitochondrial Biogenesis in Experimental Diabetic Neuropathy.[4] Cellular and Molecular Neurobiology.

Sources

- 1. This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. SIRT1 Activation by this compound Alleviates Oxidative Damage and Elevates Mitochondrial Biogenesis in Experimental Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Inflammatory Mechanisms of Polydatin for Drug Discovery Professionals

Executive Summary

Polydatin, a natural glucoside of resveratrol, is emerging as a potent anti-inflammatory agent with significant therapeutic potential.[1] Extracted from sources like Polygonum cuspidatum, it exhibits superior bioavailability and stability compared to its aglycone, resveratrol.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's anti-inflammatory effects. We will explore its multi-target action on key signaling cascades, including the inhibition of the NF-κB pathway, suppression of the NLRP3 inflammasome, and modulation of oxidative stress through the activation of Nrf2 and SIRT1 pathways.[1][2][4] This document is intended for researchers, scientists, and drug development professionals, offering a foundation of mechanistic understanding and practical experimental protocols to evaluate this compound and its derivatives as novel anti-inflammatory therapeutics.

Introduction: The Therapeutic Promise of a Bioavailable Stilbenoid

Chronic inflammation is a critical pathological driver of numerous diseases, ranging from autoimmune disorders and metabolic syndrome to neurodegeneration and cancer.[5] The therapeutic armamentarium, while effective, is often hampered by side effects, creating a persistent need for novel, safer anti-inflammatory compounds. This compound (also known as Piceid) is a stilbenoid polyphenol that has garnered significant attention for its broad spectrum of biological activities, including potent anti-inflammatory and antioxidant properties.[6][7]

Unlike its well-known precursor, resveratrol, this compound's glycosidic moiety enhances its solubility and resistance to enzymatic degradation, leading to improved absorption and a more favorable pharmacokinetic profile.[3] This inherent advantage makes it a more viable candidate for clinical development. This guide synthesizes the current understanding of how this compound exerts its anti-inflammatory effects at a molecular level, providing a scientifically grounded framework for its further investigation.

Core Mechanistic Pathways of this compound's Anti-Inflammatory Action

This compound's efficacy stems from its ability to modulate multiple, interconnected signaling pathways that are central to the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is arguably the master regulator of inflammation. Its activation leads to the transcription of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Numerous studies have demonstrated that a primary mechanism of this compound's action is the potent inhibition of this cascade.[1][8]

Causality of Action: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. This compound intervenes by preventing this critical translocation step.[9][10] This blockade directly results in the decreased expression of downstream targets such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and Intercellular Adhesion Molecule-1 (ICAM-1).[1][9][11] This mechanism has been validated in diverse models, including renal ischemia-reperfusion injury and ulcerative colitis.[9]

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex in the cytoplasm that plays a crucial role in the innate immune system. Its activation by cellular stress or pathogenic signals triggers the cleavage of pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms. This compound has been shown to be a direct inhibitor of NLRP3 inflammasome activation.[2][3][10]

Causality of Action: The activation of the NLRP3 inflammasome is a two-step process: a priming signal (often via NF-κB) to upregulate NLRP3 components, and an activation signal that triggers complex assembly. This compound acts on both steps. By inhibiting NF-κB, it reduces the available pool of NLRP3 protein.[2] Furthermore, it disrupts the assembly and activation of the complex, possibly by mitigating the upstream activation signal of mitochondrial reactive oxygen species (ROS).[2][3] This dual inhibition leads to a significant reduction in IL-1β secretion, an effect observed in models of dry eye disease and sunitinib-induced cardiotoxicity.[2][10]

The interplay between oxidative stress and inflammation is a well-established vicious cycle, where inflammation induces ROS production, and ROS, in turn, amplifies inflammatory signaling. This compound breaks this cycle through a two-pronged approach: direct antioxidant activity and upregulation of endogenous antioxidant systems.[6]

Causality of Action:

-

Direct ROS Scavenging: The phenolic structure of this compound allows it to directly scavenge free radicals like ROS, immediately reducing the oxidative burden.[6][12]

-

Activation of Nrf2 and SIRT1: this compound activates two critical master regulators of cellular homeostasis:

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This induces the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and superoxide dismutase (SOD), bolstering the cell's intrinsic antioxidant capacity.[4][11][13]

-

SIRT1 (Sirtuin 1): this compound is a known activator of SIRT1, an NAD+-dependent deacetylase.[1][14] Activated SIRT1 can deacetylate and thereby inhibit the activity of pro-inflammatory transcription factors, including the p65 subunit of NF-κB, providing another layer of anti-inflammatory control.[1][4]

-

MAPK pathways (including p38, JNK, and ERK) are key signaling conduits that translate extracellular stimuli into cellular responses, including inflammation. This compound has been shown to modulate these pathways, although the effects can be context-dependent. In models of allergic inflammation, this compound down-regulated the MAPK pathway, contributing to the reduced expression of pro-inflammatory cytokines.[11][15] This interference with upstream kinase signaling represents another important facet of its broad anti-inflammatory profile.

Experimental Validation: Models and Protocols

To translate mechanistic understanding into drug development, robust and reproducible experimental validation is paramount. The following protocols provide a framework for assessing the anti-inflammatory activity of this compound.

Scientific Rationale: The lipopolysaccharide (LPS)-stimulated macrophage (e.g., murine RAW 264.7 or human THP-1-derived) is the gold-standard in vitro model for studying innate inflammatory responses.[7][15] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering strong NF-κB and NLRP3 inflammasome activation. This model is ideal for quantifying dose-dependent inhibition of key inflammatory mediators.

Detailed Step-by-Step Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well. Allow cells to adhere overnight in DMEM supplemented with 10% FBS.

-

Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Add this compound at various final concentrations (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

-

Self-Validation: Include a "no treatment" control and a "vehicle only" control to ensure the vehicle has no effect. A cell viability assay (e.g., MTT) should be run in parallel to confirm this compound is not cytotoxic at the tested concentrations.

-

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "no treatment" control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Sample Collection:

-

Carefully collect the cell culture supernatant and store it at -80°C for subsequent analysis of secreted mediators.

-

Wash the remaining cells with ice-cold PBS, then lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot or with a suitable lysis buffer for RNA extraction.

-

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measure nitrite concentration in the supernatant using the Griess Reagent System.

-

Cytokine Quantification: Measure TNF-α and IL-6 levels in the supernatant using commercially available ELISA kits.

-

Pathway Analysis: Perform Western blotting on cell lysates to assess the levels of key signaling proteins, such as phosphorylated NF-κB p65 (p-p65), total p65, and NLRP3.

-

Scientific Rationale: The DSS-induced colitis model in mice is a widely used and highly relevant model for inflammatory bowel disease (IBD).[7] It induces acute colonic inflammation characterized by epithelial injury and robust immune cell infiltration. This model is excellent for evaluating the in vivo efficacy of a compound's ability to mitigate tissue damage and suppress a complex inflammatory milieu.

High-Level Protocol Outline:

-

Acclimatization: Acclimatize C57BL/6 mice for one week.

-

Induction & Treatment: Provide mice with 2.5-3% (w/v) DSS in their drinking water for 7 days to induce colitis. During this period, administer this compound (e.g., 20-50 mg/kg) or vehicle control daily via oral gavage. A healthy control group receives regular water and vehicle.

-

Monitoring: Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding to calculate the Disease Activity Index (DAI).

-

Terminal Analysis (Day 8-10):

-

Measure colon length (a shorter colon indicates more severe inflammation).

-

Perform histological analysis (H&E staining) on colon sections to score tissue damage and inflammatory infiltrate.

-

Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.[9]

-

Quantify cytokine levels (TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.

-

| Marker | Model System | Effect of this compound | Mechanism | Reference(s) |

| TNF-α, IL-6, IL-1β | LPS-stimulated macrophages; DSS-induced colitis | Significantly Decreased | Inhibition of NF-κB and MAPK pathways | [9][11] |

| IL-17 | Activated Human PBMCs | Decreased Production | Down-regulation of IL-17 mRNA | [5][9][16] |

| NLRP3, Caspase-1 | Hyperosmolar stress; NSCLC cells | Decreased Expression/Activation | Inhibition of NF-κB and inflammasome assembly | [10][17] |

| ICAM-1, VCAM-1 | Glomerular mesangial cells; HUVECs | Significantly Decreased | Inhibition of NF-κB signaling | [1][9][18][19] |

| Nitric Oxide (NO) | LPS-stimulated macrophages | Significantly Decreased | Down-regulation of iNOS expression | [2][3] |

| Myeloperoxidase (MPO) | Fulminant hepatic failure; Colitis | Decreased Activity | Reduced neutrophil infiltration | [9] |

| Reactive Oxygen Species (ROS) | Various (in vitro & in vivo) | Significantly Decreased | Direct scavenging; Upregulation of SOD, Catalase | [6][12][13] |

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the canonical NF-κB and NLRP3 inflammasome pathways while also bolstering the body's own antioxidant defenses via Nrf2 and SIRT1 activation is a distinct and powerful therapeutic combination.[1][2][4] The evidence strongly suggests that its mode of action is not one of blunt suppression but of nuanced modulation of the key nodes that drive and sustain pathological inflammation.

For drug development professionals, this compound represents a promising scaffold. Future research should focus on:

-

Clinical Evaluation: Moving beyond preclinical models, well-designed clinical trials are necessary to confirm its efficacy and safety in human inflammatory diseases.[20]

-

Pharmacokinetic Optimization: While superior to resveratrol, further optimization of delivery systems (e.g., nanoformulations) could enhance its therapeutic index.

-

Target Deconvolution: Advanced proteomics and transcriptomics can further elucidate its binding partners and downstream effects to uncover novel mechanisms and therapeutic applications.

By leveraging the mechanistic insights and experimental frameworks outlined in this guide, the scientific community can effectively advance the investigation of this compound, potentially unlocking a new class of safe and effective therapies for a wide range of inflammatory disorders.

References

-

Aziz, N., Kim, M. Y., & Cho, J. Y. (2018). This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits. Molecules, 23(9), 2194. [Link]

-

Zhang, Y., Wang, G., & Li, J. (2013). This compound: A review of pharmacology and pharmacokinetics. Pharmaceutical Biology, 51(11), 1347-1354. [Link]

-

Li, H., Wang, X., & Li, W. (2020). This compound: A Critical Promising Natural Agent for Liver Protection via Antioxidative Stress. Oxidative Medicine and Cellular Longevity, 2020, 8823589. [Link]

-

Aziz, N., Kim, M. Y., & Cho, J. Y. (2018). This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits. Molecules, 23(9), 2194. [Link]

-

Russo, M., Cione, E., & Di Donna, L. (2021). This compound Reduces Cardiotoxicity and Enhances the Anticancer Effects of Sunitinib by Decreasing Pro-Oxidative Stress, Pro-Inflammatory Cytokines, and NLRP3 Inflammasome Expression. Frontiers in Oncology, 11, 694503. [Link]

-

Karami, K., Majdi, A., & Mohammadi, R. (2024). This compound attenuated neuropathic pain and motor dysfunction following spinal cord injury in rats by employing its anti-inflammatory and antioxidant effects. Frontiers in Neurology, 15, 1386558. [Link]

-

Chen, Y., Wang, Y., & Zhang, J. (2021). This compound has anti-inflammatory and antioxidant effects in LPS-induced macrophages and improves DSS-induced mice colitis. Journal of Functional Foods, 82, 104505. [Link]

-

Liu, Y., Li, X., & Zhang, J. (2017). This compound inhibits mast cell-mediated allergic inflammation by targeting PI3K/Akt, MAPK, NF-κB and Nrf2/HO-1 pathways. Scientific Reports, 7(1), 11896. [Link]

-

Chen, Y., Wang, Y., & Zhang, J. (2021). This compound has anti-inflammatory and antioxidant effects in LPS-induced macrophages and improves DSS-induced mice colitis. Food and Chemical Toxicology, 153, 112269. [Link]

-

Wang, Y., Li, X., & Zhang, J. (2023). Protective effects of this compound against bone and joint disorders: the in vitro and in vivo evidence so far. Nutrition Research Reviews, 37(1), 96-107. [Link]

-

Sun, Y., Wang, C., & Xu, Y. (2021). SIRT1 provides new pharmacological targets for this compound through its role as a metabolic sensor. Journal of Ethnopharmacology, 279, 114382. [Link]

-

Wang, G., Li, J., & Zhang, Y. (2011). This compound modulates inflammation by decreasing NF-κB activation and oxidative stress by increasing Gli1, Ptch1, SOD1 expression and ameliorates blood-brain barrier permeability for its neuroprotective effect in pMCAO rat brain. Brain Research Bulletin, 86(5-6), 315-322. [Link]

-

Chen, L., Li, Y., & Wang, Q. (2020). This compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet. Frontiers in Pharmacology, 11, 895. [Link]

-

Ferreira, A. S., Rocha, S., & Varela, C. L. (2023). Glycosylation Matters: Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Parkinson's Disease. ACS Omega, 8(32), 28935-28949. [Link]

-

Li, Y., Wang, Y., & Zhang, J. (2022). Synergistic Effect of this compound and Polygonatum sibiricum Polysaccharides in Combating Atherosclerosis via Suppressing TLR4-Mediated NF-κB Activation in ApoE-Deficient Mice. Journal of Immunology Research, 2022, 9957426. [Link]

-

Lanzilli, G., Cottarelli, A., & Nicotera, G. (2012). Anti-inflammatory effect of resveratrol and this compound by in vitro IL-17 modulation. Inflammation, 35(1), 240-248. [Link]

-

Russo, M., Cione, E., & Di Donna, L. (2021). This compound Reduces Cardiotoxicity and Enhances the Anticancer Effects of Sunitinib by Decreasing Pro-Oxidative Stress, Pro-Inflammatory Cytokines, and NLRP3 Inflammasome Expression. Frontiers in Oncology, 11, 694503. [Link]

-

Lanzilli, G., Cottarelli, A., & Nicotera, G. (2012). Anti-inflammatory effect of resveratrol and this compound by in vitro IL-17 modulation. Inflammation, 35(1), 240-248. [Link]

-

Campos-Contreras, A. R., et al. (2024). This compound Prevents Electron Transport Chain Dysfunction and ROS Overproduction Paralleled by an Improvement in Lipid Peroxidation and Cardiolipin Levels in Iron-Overloaded Rat Liver Mitochondria. International Journal of Molecular Sciences, 25(20), 11104. [Link]

-

Li, J., Wang, Y., & Zhang, J. (2019). This compound Inhibits NLRP3 Inflammasome in Dry Eye Disease by Attenuating Oxidative Stress and Inhibiting the NF-κB Pathway. Nutrients, 11(11), 2799. [Link]

-

Wang, Y., Li, X., & Zhang, J. (2024). This compound-Mediated Inhibition of HSP90α Disrupts NLRP3 Complexes and Alleviates Acute Pancreatitis. Molecular Therapy, 32(1), 234-248. [Link]

-

Mischi, R., et al. (2024). This compound-Induced Shift of Redox Balance and Its Anti-Cancer Impact on Human Osteosarcoma Cells. International Journal of Molecular Sciences, 25(11), 5854. [Link]

-

Chen, Y., et al. (2024). This compound enhances blood vessel relaxation and reduces NLRP3-mediated inflammation in hyperglycemia by lowering vascular cell adhesion molecule expression. Journal of Pharmacy and Pharmacology, rgae042. [Link]

-

Wang, Y., Li, X., & Zhang, J. (2020). This compound suppresses proliferation and metastasis of non-small cell lung cancer cells by inhibiting NLRP3 inflammasome activation via NF-κB pathway. Journal of Cancer, 11(15), 4436-4445. [Link]

-

Chen, Y., et al. (2024). This compound enhances blood vessel relaxation and reduces NLRP3-mediated inflammation in hyperglycemia by lowering vascular cell adhesion molecule expression. Journal of Pharmacy and Pharmacology, rgae042. [Link]

Sources

- 1. This compound: Pharmacological Mechanisms, Therapeutic Targets, Biological Activities, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reduces Cardiotoxicity and Enhances the Anticancer Effects of Sunitinib by Decreasing Pro-Oxidative Stress, Pro-Inflammatory Cytokines, and NLRP3 Inflammasome Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Reduces Cardiotoxicity and Enhances the Anticancer Effects of Sunitinib by Decreasing Pro-Oxidative Stress, Pro-Inflammatory Cytokines, and NLRP3 Inflammasome Expression [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. This compound: A Critical Promising Natural Agent for Liver Protection via Antioxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound has anti-inflammatory and antioxidant effects in LPS-induced macrophages and improves DSS-induced mice colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound modulates inflammation by decreasing NF-κB activation and oxidative stress by increasing Gli1, Ptch1, SOD1 expression and ameliorates blood-brain barrier permeability for its neuroprotective effect in pMCAO rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound Inhibits NLRP3 Inflammasome in Dry Eye Disease by Attenuating Oxidative Stress and Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits mast cell-mediated allergic inflammation by targeting PI3K/Akt, MAPK, NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound, A Glycoside of Resveratrol, Is Better Than Resveratrol in Alleviating Non-alcoholic Fatty Liver Disease in Mice Fed a High-Fructose Diet [frontiersin.org]

- 13. Frontiers | this compound attenuated neuropathic pain and motor dysfunction following spinal cord injury in rats by employing its anti-inflammatory and antioxidant effects [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound has anti‐inflammatory and antioxidant effects in LPS‐induced macrophages and improves DSS‐induced mice colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory effect of resveratrol and this compound by in vitro IL-17 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. This compound enhances blood vessel relaxation and reduces NLRP3-mediated inflammation in hyperglycemia by lowering vascular cell adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protective effects of this compound against bone and joint disorders: the in vitro and in vivo evidence so far | Nutrition Research Reviews | Cambridge Core [cambridge.org]

Technical Deep Dive: The Cardioprotective Architecture of Polydatin

A Foundational Research Guide for Drug Development

Executive Summary: The Glucoside Advantage

While Resveratrol (3,4',5-trihydroxystilbene) has long been the poster child of stilbenoid therapeutics, its clinical translation is hampered by poor bioavailability and rapid metabolism. Polydatin (PD) (3,4',5-trihydroxystilbene-3-β-D-glucoside), the natural precursor to resveratrol found in Polygonum cuspidatum, presents a superior pharmacokinetic profile.[1]

Unlike resveratrol, which relies on passive diffusion, this compound utilizes the SGLT1 (Sodium-Glucose Linked Transporter 1) for active cellular entry.[2] This mechanism confers higher enzymatic resistance, a longer half-life, and greater thermodynamic stability. This guide dissects the molecular mechanisms of PD’s cardioprotection and provides validated protocols for reproducing these effects in preclinical settings.

Part 1: Molecular Mechanistics

The SIRT1-Nrf2-NF-κB Axis: Oxidative Stress & Inflammation